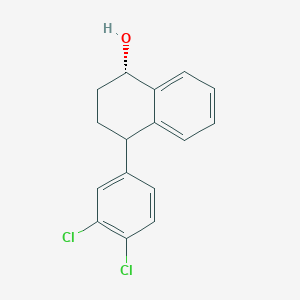![molecular formula C21H24O6 B13403703 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen is a natural product that belongs to the coumarins category. The compound has a molecular formula of C21H24O6 and a molecular weight of 372.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves several steps. One of the key steps includes the oxidation of cis-/trans-geraniols to cis-/trans-geranials using Dess-Martin oxidant reagent (DMP). This is followed by further oxidation to cis-/trans-geranic acids with sodium chlorite (NaClO2) . The final step involves the coupling of the geranic acid derivative with psoralen under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, characterization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Dess-Martin oxidant reagent (DMP) and sodium chlorite (NaClO2) . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
科学的研究の応用
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and products with specific properties.
作用機序
The mechanism of action of 8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress and inflammation pathways.
類似化合物との比較
8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen can be compared with other similar compounds, such as:
Geranyl palmitate: A compound with a similar structure but different functional groups.
Citronellyl palmitate: Another related compound with distinct chemical properties.
6,7-Dihydroxy-3,7-dimethyloct-2-enoic acid: A compound with similar biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C21H24O6 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
9-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-16(22)21(2,3)24)8-10-26-20-18-15(9-11-25-18)12-14-5-7-17(23)27-19(14)20/h5,7-9,11-12,16,22,24H,4,6,10H2,1-3H3/b13-8+ |
InChIキー |
HWQSPRJGHSGSPF-MDWZMJQESA-N |
異性体SMILES |
C/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/CCC(C(C)(C)O)O |
正規SMILES |
CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)CCC(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


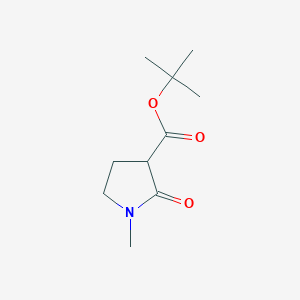
![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
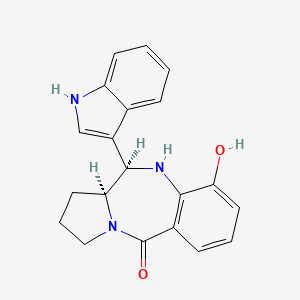
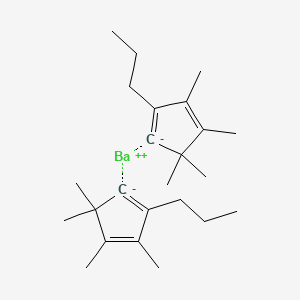
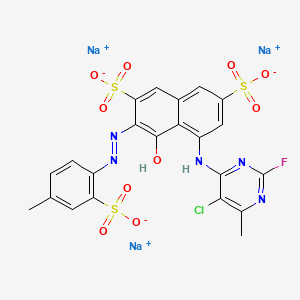
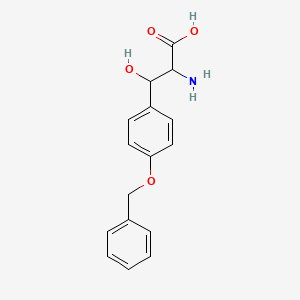

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
